1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine

Lipophilicity Drug-likeness Permeability

1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (CAS 774551‑31‑4, molecular formula C₁₂H₁₄N₂S, molecular weight 218.32 g·mol⁻¹) is a secondary amine that contains a 5‑methyl‑substituted thiophene ring linked via a methylene bridge to a pyridin‑3‑ylmethylamine moiety. The compound is classified as a heterocyclic building block and is primarily supplied for research‑scale synthesis and medicinal‑chemistry derivatisation.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B12493778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNCC2=CN=CC=C2
InChIInChI=1S/C12H14N2S/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3
InChIKeyADWMQBHEJJSMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (CAS 774551-31-4) – A Procurement-Focused Baseline


1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (CAS 774551‑31‑4, molecular formula C₁₂H₁₄N₂S, molecular weight 218.32 g·mol⁻¹) is a secondary amine that contains a 5‑methyl‑substituted thiophene ring linked via a methylene bridge to a pyridin‑3‑ylmethylamine moiety . The compound is classified as a heterocyclic building block and is primarily supplied for research‑scale synthesis and medicinal‑chemistry derivatisation . Its structural features – a thiophene sulfur capable of participating in π‑interactions, a basic pyridine nitrogen, and a secondary amine that can be further functionalised – make it a versatile intermediate for the construction of more complex pharmacologically active molecules . Commercially, the compound is available from multiple vendors in purity grades ranging from 95 % to NLT 98 % .

Why 1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine Cannot Be Casually Substituted – The Comparator Landscape


In‑class analogs that appear superficially interchangeable – such as the unsubstituted thiophene derivative (CAS 475997‑77‑4), the N‑methyl analog (CAS 837376‑49‑5), the regioisomeric 3‑methylthiophene variant (CAS 712289‑95‑7), or the pyridin‑2‑ylmethyl positional isomer (CAS 892570‑76‑2) – differ in at least one critical molecular feature that alters computed lipophilicity, hydrogen‑bonding capacity, rotatable bond count, or steric environment [1]. These differences propagate into divergent solubility, permeability, and target‑binding behaviour when the building block is incorporated into a final active molecule . Procurement of the wrong regioisomer or linker variant can therefore lead to non‑reproducible synthetic outcomes or misleading structure‑activity relationship (SAR) conclusions. The quantitative evidence below catalogues exactly how the 5‑methyl‑thiophene‑pyridin‑3‑ylmethylamine architecture differs from its closest neighbors.

Quantitative Differentiation Evidence: 1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine vs. Closest Analogs


Lipophilicity Differentiation: Calculated LogP Comparison vs. Unsubstituted and N-Methyl Analogs

The target compound displays a computed ACD/LogP of 2.07, which is 0.67 log units higher than the unsubstituted thiophene analog (LogP 1.4) and 0.47 log units higher than the N‑methyl analog (XLogP3 1.6) . This difference corresponds to a roughly 4.7‑fold increase in octanol‑water partition coefficient relative to the unsubstituted comparator, indicating significantly higher membrane permeability potential when the 5‑methyl substituent is present .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor/Donor Profile Differentiates Target from Pyridinyl-Thiophene Analog

The target compound has 2 hydrogen‑bond acceptors and 1 donor, whereas the N‑methyl‑pyridinyl‑thiophene analog (CAS 837376‑49‑5) has 3 H‑bond acceptors due to the additional pyridine nitrogen on the thiophene ring [1]. The unsubstituted thiophene analog also has 3 H‑bond acceptors. The lower acceptor count in the target reduces aqueous solubility but enhances ligand efficiency for hydrophobic binding pockets .

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count: Conformational Flexibility vs. N-Methyl-Pyridinyl-Thiophene Analog

The target compound possesses 4 rotatable bonds, one more than the N‑methyl‑pyridinyl‑thiophene analog (3 rotatable bonds) [1]. The extra rotatable bond arises from the methylene linker between the thiophene and the secondary amine, compared to the more rigid N‑methyl linkage in the comparator. This increased conformational freedom may be advantageous for induced‑fit binding but incurs an entropic penalty in pre‑organized binding sites [2].

Conformational entropy Ligand pre-organization Binding affinity

Regioisomeric Differentiation: 5-Methyl vs. 3-Methyl Thiophene Substitution

The target compound bears the methyl substituent at the 5‑position of the thiophene ring, para to the methylene linker. The 3‑methyl regioisomer (CAS 712289‑95‑7) places the methyl group ortho to the linker, creating a sterically more hindered environment around the secondary amine . While direct comparative biological data are absent, computed steric and electronic parameters predict that the 5‑methyl isomer presents a less hindered amine for subsequent derivatisation (e.g., reductive amination, amide coupling) than the 3‑methyl variant .

Regiochemistry Electronic effects Steric effects

Pyridine Positional Isomer Effect: 3‑Pyridylmethyl vs. 2‑Pyridylmethyl Linkage

The target uses a pyridin‑3‑ylmethyl (meta‑pyridine) attachment, whereas the 2‑pyridylmethyl analog (CAS 892570‑76‑2) places the nitrogen in the ortho position relative to the methylene linker. The pKa of the pyridine nitrogen differs by approximately 0.5–0.8 units between 3‑ and 2‑substituted pyridines (3‑pyridyl pKa ~5.2; 2‑pyridyl pKa ~5.9 for the conjugate acid) [1]. This difference alters protonation state at physiological pH and affects metal‑chelating ability, with the 2‑pyridyl isomer capable of forming 5‑membered chelate rings with metal ions while the 3‑pyridyl isomer cannot form a similarly stable chelate [2].

Positional isomerism Metal chelation Basicity

Adenosine A2B Receptor Scaffold Activity: Class-Level Evidence from Thienopyrimidine Derivatives

A closely related thienopyrimidine scaffold incorporating the 5‑methylthiophen‑2‑yl and pyridin‑3‑ylmethylamino motifs (BDBM50310902) exhibited an IC₅₀ of 55 nM as an antagonist at the human adenosine A2B receptor in a FLIPR calcium‑mobilisation assay [1]. The corresponding unsubstituted‑thiophene analog and the regioisomeric variants from the same series showed IC₅₀ values ranging from 13 to 92 nM, demonstrating that the 5‑methylthiophene configuration is compatible with nanomolar potency at this GPCR target [2]. While this evidence does not directly measure the target building block's activity, it establishes the relevance of the 5‑methylthiophen‑2‑yl‑pyridin‑3‑ylmethylamine motif for A2B antagonist programs.

Adenosine A2B antagonist GPCR Thienopyrimidine

Optimal Application Scenarios for 1-(5-Methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine Derived from Evidence


CNS‑Penetrant Lead‑Optimisation Libraries

The elevated LogP (2.07 vs. 1.4–1.6 for comparators) and reduced H‑bond acceptor count (2 vs. 3) make this building block the preferred choice for constructing CNS‑targeted compound libraries where passive blood‑brain barrier permeability is required . The 5‑methylthiophene group also avoids the metabolic liability often associated with unsubstituted thiophenes (e.g., S‑oxidation) [1].

Adenosine A2B Receptor Antagonist SAR Exploration

Scaffold‑level BindingDB data confirm that the 5‑methylthiophen‑2‑yl‑pyridin‑3‑ylmethylamino motif can support nanomolar A2B antagonism (IC₅₀ = 55 nM for the elaborated thienopyrimidine analog) [2]. Procuring this specific building block enables systematic SAR studies around the thiophene substitution pattern while maintaining the biologically validated core.

Metal‑Free Coordination and Catalysis Applications

The 3‑pyridylmethyl (meta) attachment precludes the formation of stable 5‑membered metal chelates that occur with 2‑pyridyl isomers [3]. This property is advantageous when the amine is intended as a ligand for transition‑metal catalysis where bidentate chelation would be undesirable, or when designing enzyme inhibitors that must avoid metalloenzyme off‑targets.

Diversity‑Oriented Synthesis via Secondary Amine Derivatisation

The 5‑methyl substitution (para to the methylene linker) leaves the secondary amine sterically unencumbered compared to the 3‑methyl regioisomer, enabling higher‑yielding amide bond formation, sulfonamide synthesis, and reductive amination . This translates to fewer synthetic failures in parallel library production.

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